molecular formula C11H10N2O2 B11896078 2-(2-Aminoquinolin-7-yl)acetic acid

2-(2-Aminoquinolin-7-yl)acetic acid

Cat. No.: B11896078
M. Wt: 202.21 g/mol
InChI Key: IZLNOOKYITUHTL-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Organic Chemistry

Nitrogen-containing heterocyclic compounds are a cornerstone of organic chemistry, distinguished by their cyclic structures incorporating at least one nitrogen atom within the ring. easechem.com These compounds are of immense interest due to their diverse reactivity and profound pharmacological importance. easechem.com Their structural motifs are prevalent in a vast number of natural products, including vitamins, alkaloids, and antibiotics, as well as in a majority of synthetic pharmaceuticals. nih.govrsc.org In fact, it is estimated that over 59% of small-molecule drugs approved by the U.S. FDA contain a nitrogen heterocycle. nih.gov

The presence of the nitrogen atom imparts unique chemical properties to these rings, influencing their basicity, aromaticity, and ability to participate in hydrogen bonding. rsc.org These characteristics are crucial for their interaction with biological targets, making them invaluable in the field of medicinal chemistry for the development of new therapeutic agents. easechem.comrsc.org Beyond pharmaceuticals, nitrogen heterocycles are integral to various industries, serving as agrochemicals, dyes, polymers, and corrosion inhibitors. nih.govsapub.org

Quinoline (B57606) as a Privileged Scaffold for Molecular Design and Chemical Exploration

Within the vast family of nitrogen-containing heterocycles, quinoline, a fused bicyclic system consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, holds a special status as a "privileged scaffold". ontosight.aismolecule.comgoogle.comchemscene.comresearchgate.net This term is used to describe molecular frameworks that are capable of binding to multiple biological targets, thus exhibiting a broad spectrum of biological activities. smolecule.comresearchgate.net The quinoline core is a versatile and readily accessible building block for the design and synthesis of new molecules. smolecule.comgoogle.com

The utility of the quinoline scaffold is demonstrated by its presence in a wide range of natural and synthetic compounds with significant pharmacological properties. wikipedia.orggoogle.com These include antimalarial, anticancer, antibacterial, anti-inflammatory, and antifungal activities. ontosight.aigoogle.com The established synthetic pathways to quinoline and its derivatives allow for extensive structural modifications, enabling chemists to fine-tune the properties of these compounds for specific applications. smolecule.comgoogle.com Numerous quinoline-based drugs are currently in clinical use or under investigation, highlighting the enduring importance of this scaffold in modern medicinal chemistry. smolecule.comgoogle.com

Structural Context of 2-(2-Aminoquinolin-7-yl)acetic acid within Quinoline Chemistry

The compound this compound, with the molecular formula C₁₁H₁₀N₂O₂, is a specific derivative of the quinoline scaffold. easechem.com Its structure is characterized by two key functional groups attached to the quinoline core: an amino group (-NH₂) at the 2-position and an acetic acid group (-CH₂COOH) at the 7-position.

The 2-aminoquinoline (B145021) moiety is a significant structural feature. The presence of the amino group at this position can influence the electronic properties and reactivity of the quinoline ring system. One-pot synthesis methods have been developed for the creation of 2-aminoquinoline derivatives from readily available starting materials like acetonitrile (B52724). rsc.org

Overview of Current Research Directions for Quinoline-Acetic Acid Derivatives

Research into quinoline-acetic acid derivatives is an active area of investigation, driven by the diverse biological activities exhibited by this class of compounds. While specific research on this compound is limited, the broader class of quinoline-acetic acid derivatives has been explored for various potential applications.

For instance, certain quinoline-acetic acid derivatives have been investigated for their potential as antitumor agents. researchgate.net The synthesis of novel quinoline derivatives, including those with carboxylic acid functionalities, is a key strategy in the development of new anticancer drugs. researchgate.net Additionally, related structures such as 2-(quinolin-2-yl)acetic acid and 2-(quinolin-7-yloxy)acetic acid are available as chemical reagents, suggesting their use as building blocks in the synthesis of more complex molecules. chemscene.comnih.gov

The development of efficient synthetic methods for quinoline derivatives remains a focus of chemical research. sapub.org This includes the use of various catalysts and reaction conditions to produce a wide array of substituted quinolines. Furthermore, aminoquinoline derivatives are being explored for their potential in treating diseases like malaria, with ongoing efforts to synthesize new analogues with improved efficacy and reduced toxicity. nih.govclockss.org The combination of the aminoquinoline scaffold with an acetic acid moiety, as seen in this compound, represents a logical avenue for the exploration of new chemical entities with potentially valuable biological properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-(2-aminoquinolin-7-yl)acetic acid

InChI

InChI=1S/C11H10N2O2/c12-10-4-3-8-2-1-7(6-11(14)15)5-9(8)13-10/h1-5H,6H2,(H2,12,13)(H,14,15)

InChI Key

IZLNOOKYITUHTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)N)CC(=O)O

Origin of Product

United States

Spectroscopic and Advanced Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of an organic molecule. For a compound such as 2-(2-Aminoquinolin-7-yl)acetic acid , a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR)

A ¹H NMR spectrum of This compound would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) of these protons would be influenced by their local electronic environment, and the splitting patterns (multiplicity) would reveal information about neighboring protons.

Expected ¹H NMR Data:

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity
H of COOH> 10.0Singlet
Aromatic Protons (Quinoline Ring)6.5 - 8.5Doublets, Triplets, or Doublet of Doublets
Protons of NH₂5.0 - 7.0 (broad)Singlet (broad)
Protons of CH₂3.5 - 4.5Singlet

Note: This is a hypothetical data table. Actual chemical shifts and multiplicities can vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.

Expected ¹³C NMR Data:

Carbon Assignment Expected Chemical Shift (δ, ppm)
C of COOH170 - 180
Aromatic Carbons (Quinoline Ring)110 - 160
C of CH₂40 - 50

Note: This is a hypothetical data table. Actual chemical shifts can vary based on the solvent and experimental conditions.

Advanced Two-Dimensional NMR Techniques

To resolve ambiguities in the 1D spectra and to establish connectivity between atoms, 2D NMR techniques are indispensable.

A DEPT-135 experiment would be utilized to differentiate between CH, CH₂, and CH₃ groups. acs.orgacs.org In the spectrum of This compound , one would expect to see:

A negative signal for the CH₂ group of the acetic acid moiety.

Positive signals for all the CH groups on the quinoline (B57606) ring.

Quaternary carbons (including the C=O of the carboxylic acid and the substituted carbons of the quinoline ring) would be absent. nih.gov

A COSY spectrum reveals proton-proton (¹H-¹H) couplings within the molecule. For This compound , this would be crucial for:

Establishing the connectivity between adjacent aromatic protons on the quinoline ring, helping to assign their specific positions.

Confirming the absence of coupling for the singlet signals of the CH₂ and NH₂ groups.

The COSY spectrum displays the 1D ¹H NMR spectrum on both the horizontal and vertical axes. Off-diagonal peaks, or cross-peaks, indicate that the two protons are coupled.

A HETCOR (or more modernly, HSQC - Heteronuclear Single Quantum Coherence) experiment correlates the chemical shifts of protons directly attached to carbon atoms. This technique would definitively link the proton signals with their corresponding carbon signals. For This compound , this would allow for the unambiguous assignment of each protonated carbon in the quinoline ring and the CH₂ group of the acetic acid side chain.

Long-Range Heteronuclear Correlation (FLOCK-NMR)

Long-range heteronuclear correlation Nuclear Magnetic Resonance (NMR) spectroscopy, including experiments like Heteronuclear Multiple Bond Correlation (HMBC), is indispensable for establishing the connectivity between molecular fragments separated by non-protonated atoms or heteroatoms. sapub.org These 2D NMR techniques detect correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).

For this compound, an HMBC or similar long-range experiment would be crucial for unequivocally confirming the substitution pattern of the quinoline ring. Key expected correlations would include:

Acetic Acid to Quinoline Linkage: A strong correlation between the methylene (B1212753) protons (-CH₂-) of the acetic acid group and the carbon atom at position 7 (C-7) of the quinoline ring would be anticipated. Further correlations from these methylene protons to the adjacent quinoline carbons (C-6 and C-8) would also be expected, confirming the attachment point.

Carbonyl Correlation: The methylene protons should show a two-bond correlation (²JCH) to the carbonyl carbon (-C=O) of the acetic acid group.

Intra-Ring Correlations: Numerous ³JCH correlations between the aromatic protons and carbons of the quinoline ring would be observed, helping to assign the specific chemical shifts of the quaternary (non-protonated) carbons of the fused ring system. For instance, the proton at C-4 would likely show a correlation to C-2.

These correlations provide a definitive map of the carbon skeleton and the placement of the amino and acetic acid substituents on the quinoline core.

Vibrational Spectroscopy for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy techniques, including FTIR and Raman, are fundamental for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a "fingerprint" based on the functional groups present. For this compound, the spectrum would be a composite of signals from the amino group, the carboxylic acid group, and the aromatic quinoline system.

Expected FTIR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group Intensity
3500-3300 N-H stretching Primary Amine (-NH₂) Medium, two bands
3300-2500 O-H stretching Carboxylic Acid (-COOH) Strong, very broad
3100-3000 C-H stretching Aromatic (Quinoline) Medium
2960-2850 C-H stretching Aliphatic (-CH₂-) Medium
~1710 C=O stretching Carboxylic Acid (-COOH) Strong
1650-1580 C=C and C=N stretching Aromatic Ring (Quinoline) Medium-Strong
1640-1560 N-H bending Primary Amine (-NH₂) Medium
1440-1395 O-H bending Carboxylic Acid (-COOH) Medium
1300-1200 C-O stretching Carboxylic Acid (-COOH) Strong

This table presents predicted values based on standard FTIR correlation tables. libretexts.org

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric molecular vibrations. For this compound, Raman spectroscopy would be highly effective for characterizing the vibrations of the quinoline ring system.

Expected Raman Shifts for this compound

Frequency Shift (cm⁻¹) Vibration Type Functional Group Intensity
3100-3000 C-H stretching Aromatic (Quinoline) Strong
~1620 Ring stretching Quinoline Strong
~1580 Ring stretching Quinoline Strong
~1375 Ring breathing Quinoline Strong

This table presents predicted values based on the known Raman spectra of quinoline and its derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The 2-aminoquinoline (B145021) core of the title compound contains an extensive chromophore. Quinoline itself displays characteristic absorptions due to π→π* transitions. The presence of the amino group (-NH₂) at the C-2 position acts as a powerful auxochrome (a group that modifies the light-absorbing properties of a chromophore), which is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). The absorption spectrum is also sensitive to the pH of the solution, as protonation of the quinoline or amino nitrogen atoms can alter the electronic structure. researchgate.net

Expected UV-Vis Absorption Data for this compound

Transition Typical λₘₐₓ (nm) Chromophore
π→π* ~340-360 2-Aminoquinoline Ring
π→π* ~250-270 2-Aminoquinoline Ring

This table presents estimated values based on data for related aminoquinoline compounds. researchgate.net

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern upon ionization.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. For this compound, a reverse-phase HPLC method would likely be employed for separation, followed by detection using an electrospray ionization (ESI) source in positive ion mode. nih.gov The molecular formula is C₁₁H₁₀N₂O₂, giving a monoisotopic mass of approximately 218.07 Da. The mass spectrum would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z value of approximately 219.08.

Tandem MS (MS/MS) analysis would involve isolating the parent ion and subjecting it to collision-induced dissociation to generate characteristic fragment ions. This fragmentation pattern provides confirmation of the molecular structure. Common fragmentation pathways for compounds containing carboxylic acid and amine functionalities include the loss of small, stable neutral molecules. researchgate.net

Predicted LC-MS Fragmentation Data for this compound

m/z (amu) Ion Identity Interpretation
219.08 [M+H]⁺ Protonated Parent Molecule
201.07 [M+H - H₂O]⁺ Loss of water from the carboxylic acid group
174.08 [M+H - COOH]⁺ or [M+H - HCOOH]⁺ Loss of the carboxylic acid group (radical) or formic acid
173.07 [M+H - H₂O - CO]⁺ Subsequent loss of carbon monoxide after initial water loss

This table presents predicted fragmentation patterns based on established mass spectrometry principles for similar structures.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular weight of a compound, allowing for the confirmation of its elemental formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For "this compound," with a chemical formula of C₁₁H₁₀N₂O₂, the theoretical exact mass can be calculated. An HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thereby providing strong evidence for the compound's identity.

Table 1: Illustrative High-Resolution Mass Spectrometry Data for this compound

ParameterTheoretical Value
Chemical Formula C₁₁H₁₀N₂O₂
Theoretical Exact Mass 202.0742 g/mol
Expected Ion (M+H)⁺ 203.0815 m/z

Note: The data in this table is theoretical and serves as an example of what would be expected from an HRMS analysis.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. These experimental percentages are then compared with the theoretical percentages calculated from the proposed empirical formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

For "this compound" (C₁₁H₁₀N₂O₂), the theoretical elemental composition can be calculated as follows:

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.0111132.1165.34%
HydrogenH1.011010.105.00%
NitrogenN14.01228.0213.86%
OxygenO16.00232.0015.82%
Total 202.23 100.00%

Note: This table presents the theoretical elemental composition. An actual elemental analysis would provide experimental values for comparison.

Thermal Analysis for Material Stability and Phase Transitions

Thermal analysis techniques are crucial for understanding the thermal stability and phase behavior of a material as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. This technique is used to determine the decomposition temperature and to identify any mass loss events, such as the loss of solvent or the degradation of the compound. For a stable organic compound like "this compound," a TGA thermogram would typically show a stable baseline until the onset of decomposition at an elevated temperature.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are subjected to the same heating program. DTA can detect exothermic and endothermic events such as melting, crystallization, and decomposition. A DTA curve for "this compound" would be expected to show an endothermic peak corresponding to its melting point, followed by exothermic peaks at higher temperatures indicating decomposition.

Table 3: Illustrative Thermal Analysis Data for a Quinoline Derivative

Analysis TypeObservationTemperature Range (°C)
TGA No significant mass loss< 200
Onset of decomposition> 250
DTA Endothermic peak (Melting)180 - 220
Exothermic peaks (Decomposition)> 250

Note: This data is illustrative for a generic quinoline derivative and does not represent experimentally determined values for this compound.

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

X-ray diffraction is a powerful technique for determining the atomic and molecular structure of a crystal.

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a solid sample. The resulting diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline solid. For "this compound," a PXRD analysis would confirm whether the synthesized material is crystalline or amorphous. A crystalline sample would produce a pattern with sharp, well-defined peaks at specific 2θ angles, which could then be used to determine the crystal system and unit cell parameters.

Single-Crystal X-ray Structural Analysis

As of the latest available data, a single-crystal X-ray structural analysis for this compound has not been reported in publicly accessible literature. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and precise atomic coordinates, remain undetermined.

The elucidation of the three-dimensional arrangement of atoms and molecules in a crystalline solid is made possible through single-crystal X-ray diffraction. This powerful analytical technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For a molecule like this compound, a crystal structure would offer invaluable insights into its solid-state conformation and packing, revealing how the amino, carboxylic acid, and quinoline moieties orient themselves and interact with neighboring molecules.

Should a single-crystal X-ray structural analysis of this compound be performed in the future, the anticipated data would be presented in a format similar to the following interactive table, which currently contains no data.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical Formula C₁₁H₁₀N₂O₂
Formula Weight 202.21
Crystal System Data Not Available
Space Group Data Not Available
a (Å) Data Not Available
b (Å) Data Not Available
c (Å) Data Not Available
α (°) Data Not Available
β (°) Data Not Available
γ (°) Data Not Available
Volume (ų) Data Not Available
Z Data Not Available
Density (calculated) (g/cm³) Data Not Available
Absorption Coefficient (mm⁻¹) Data Not Available
F(000) Data Not Available
Crystal Size (mm³) Data Not Available
θ range for data collection (°) Data Not Available
Index ranges Data Not Available
Reflections collected Data Not Available
Independent reflections Data Not Available
R(int) Data Not Available
Goodness-of-fit on F² Data Not Available
Final R indices [I>2σ(I)] Data Not Available

The availability of such data would be a significant contribution to the full structural characterization of this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions:Information regarding NBO analysis to understand intermolecular interactions of 2-(2-Aminoquinolin-7-yl)acetic acid is not available.

Consequently, the generation of an article with the specified content and data tables is not feasible due to the absence of dedicated research on this specific chemical compound.

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the three-dimensional charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive sites. The MEP surface is color-coded to indicate different potential regions: red signifies areas of most negative potential (electron-rich, prone to electrophilic attack), blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack), and green represents neutral potential. scholarena.comnih.gov

In the context of aminoquinoline derivatives, MEP studies are crucial for understanding intermolecular interactions, particularly hydrogen bonding and receptor recognition. scholarena.comresearchgate.net For this compound, the MEP surface would highlight specific regions of interest:

Negative Potential (Red/Yellow): The most negative regions are typically localized on the nitrogen atom of the quinoline (B57606) ring and the oxygen atoms of the carboxylic acid group. nih.govsemanticscholar.org These sites are electron-rich and act as hydrogen bond acceptors.

Positive Potential (Blue): The most positive regions are expected around the hydrogen atoms of the primary amine group (-NH₂) and the hydroxyl proton of the carboxylic acid (-COOH). scholarena.com These sites are electron-deficient and serve as hydrogen bond donors.

This analysis is invaluable for predicting how the molecule will orient itself when approaching a biological receptor, with electrostatic complementarity guiding the initial binding events. scholarena.com

Region of MoleculePredicted MEP ColorImplied Reactivity
Carboxyl Oxygen AtomsDeep RedStrong H-bond acceptor, site for electrophilic attack
Quinoline NitrogenRed/YellowH-bond acceptor, site for electrophilic attack
Aromatic RingsGreenSite for π-π stacking interactions
Amino Group HydrogensBlueStrong H-bond donor, site for nucleophilic attack
Carboxylic Acid HydrogenDeep BlueStrong H-bond donor, site for nucleophilic attack

Electron Localization Function (ELF) Studies

The Electron Localization Function (ELF) is a quantum chemical tool that provides a measure of the probability of finding an electron in the neighborhood of a reference electron. mdpi.com It offers a chemically intuitive picture of electron pairing and localization, allowing for the clear identification of chemical bonds, lone pairs, and atomic shell structures. researchgate.netmdpi.com ELF values range from 0 to 1, where a value close to 1 indicates high electron localization (characteristic of covalent bonds and lone pairs), and a value of 0.5 corresponds to a uniform electron gas-like distribution.

For this compound, an ELF analysis would reveal:

Core and Valence Regions: A clear separation between the core electrons of the carbon, nitrogen, and oxygen atoms and the valence electrons involved in bonding.

Covalent Bonds: High ELF values would be found in the regions corresponding to C-C, C-H, C-N, and C-O single bonds, as well as the C=O and aromatic C=C/C=N bonds, indicating the spatial localization of these bonding electron pairs.

Lone Pairs: Distinct localization domains corresponding to the lone pairs on the quinoline nitrogen, the amino nitrogen, and the two oxygen atoms of the carboxyl group would be visible.

Aromatic System: The delocalized π-system of the quinoline ring would show a characteristic ELF pattern, distinguishing it from localized single or double bonds.

Analysis of the ELF basins and their populations provides a quantitative description of the bonding, which can be correlated with the molecule's reactivity and stability. Studies on related gold(III) complexes of aminoquinoline derivatives have utilized ELF analysis to understand the bonding situation within the complexes. vdoc.pub

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules. rgnpublications.com It is widely used to calculate vertical excitation energies, oscillator strengths, and electronic transition characters, which allows for the prediction and interpretation of UV-Visible absorption spectra. researchgate.netresearchgate.net

For aminoquinoline derivatives, TD-DFT calculations can elucidate the nature of their electronic transitions, which are typically of π→π* and n→π* character.

π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are usually intense and are associated with the conjugated aromatic system of the quinoline ring.

n→π Transitions:* These involve the promotion of an electron from a non-bonding orbital (i.e., a lone pair on a nitrogen or oxygen atom) to a π* antibonding orbital. These transitions are typically less intense than π→π* transitions.

Transition Calculated λmax (nm) Oscillator Strength (f) Major Contribution
S₀ → S₁ 350 0.25 HOMO → LUMO (π→π*)
S₀ → S₂ 310 0.08 HOMO-1 → LUMO (n→π*)
S₀ → S₃ 285 0.45 HOMO → LUMO+1 (π→π*)

Note: This table is for illustrative purposes and does not represent experimental data for this compound.

Molecular Modeling and Dynamics Simulations

Molecular Dynamics (MD) Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations generate a trajectory that describes the positions and velocities of particles, providing detailed information on the conformational dynamics and stability of a system. bepls.com

For this compound, MD simulations are particularly useful for:

Conformational Analysis: Exploring the rotational freedom around the single bonds, particularly the bond connecting the acetic acid moiety to the quinoline ring, to identify low-energy conformations.

Solvation Effects: Simulating the molecule in an explicit solvent (like water) to understand how solvent molecules arrange around it and influence its conformation.

Protein-Ligand Complex Stability: When docked into a biological target, MD simulations can assess the stability of the binding pose. mdpi.com Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms are monitored over the simulation time (e.g., 100 ns) to see if the complex remains stable or if the ligand dissociates. mdpi.comresearchgate.net Fluctuations of individual amino acid residues, measured by the Root Mean Square Fluctuation (RMSF), can identify which parts of the protein are flexible and which are critical for ligand binding. mdpi.com

Studies on various 4-aminoquinoline (B48711) derivatives have employed MD simulations to confirm the stability of docked complexes, analyze hydrogen bond networks over time, and understand the dynamic behavior of the ligand in the active site of a receptor. bepls.commdpi.comnih.gov

Binding Energy Calculations (e.g., MMGBSA)

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular post-processing technique applied to MD simulation trajectories to estimate the free energy of binding of a ligand to a protein. malariaworld.org It combines molecular mechanics energy calculations with continuum solvation models to provide a more accurate prediction of binding affinity than simple docking scores. dibru.ac.in

The binding free energy (ΔG_bind) is typically calculated as: ΔG_bind = ΔE_MM + ΔG_solv - TΔS

Where:

ΔE_MM is the change in molecular mechanics energy in the gas phase, including van der Waals and electrostatic interactions.

ΔG_solv is the change in solvation free energy, composed of polar (calculated by the Generalized Born model) and nonpolar (calculated from the solvent-accessible surface area) contributions.

TΔS is the entropic contribution, which is often computationally expensive and sometimes omitted for relative ranking of compounds.

MM/GBSA calculations have been widely used for aminoquinoline derivatives to rationalize their binding modes and predict their binding affinities to various biological targets like the P. falciparum chloroquine-resistance transporter (PfCRT) and kinesin spindle protein. researchgate.netdibru.ac.in For example, studies have reported calculated binding energies for 4-aminoquinoline derivatives ranging from -55 to -109 kcal/mol, indicating thermodynamically stable protein-ligand complexes. mdpi.comdibru.ac.in

Compound ΔG_bind ΔE_vdw ΔE_elec ΔG_solv
Compound A -67.77 -45.21 -30.56 12.00
Compound B -68.94 -50.13 -25.81 7.00
Compound C -55.10 -40.88 -22.22 8.00

Note: Data adapted from a study on 4-[(quinolin-4-yl)amino]benzamide derivatives for illustrative purposes. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies and Structural Descriptors

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. dibru.ac.in By identifying key molecular properties, known as descriptors, that influence activity, QSAR models can be used to predict the activity of new compounds and guide the rational design of more potent molecules. asianpubs.orgasianpubs.org

A typical QSAR study involves:

Data Set: A series of structurally related compounds with measured biological activity (e.g., IC₅₀ or pIC₅₀ values). For aminoquinolines, extensive QSAR studies exist for their antimalarial activity. asianpubs.orgnih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be classified into several types:

Steric Descriptors: Molar Refractivity (MR), molecular weight. asianpubs.org

Electronic Descriptors: Dipole moment (DM), Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy. asianpubs.org

Hydrophobic Descriptors: Logarithm of the octanol-water partition coefficient (log P). asianpubs.org

Topological and 3D Descriptors: Describing molecular shape, size, and connectivity.

Model Building: Statistical methods, most commonly Multiple Linear Regression (MLR), are used to build an equation that relates a combination of descriptors to the biological activity. nih.govresearchgate.net

Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., leave-one-out cross-validation, q²) and external validation techniques. nih.gov

For 4-aminoquinoline derivatives, QSAR models have successfully identified descriptors related to steric bulk and electronic properties as being crucial for antimalarial activity. asianpubs.orgresearchgate.net For example, a QSAR model might take the form:

pIC₅₀ = c₀ + c₁(log P) + c₂(MR) + c₃(DM)

Such models provide valuable insights into the mechanism of action and help in the design of new analogues of compounds like this compound with potentially improved activity. researchgate.net

No Mechanistic Investigations Found for this compound Using Computational Methods

Despite a comprehensive search of available scientific literature, no specific theoretical or computational studies detailing the mechanistic investigations of the chemical compound this compound were found. The search focused on identifying research that employed computational methods such as the examination of Single Electron Transfer (SET) mechanisms or the calculation of Kinetic Isotope Effects (KIE) to elucidate the reaction pathways of this particular molecule.

While computational chemistry is a powerful tool for predicting molecular properties and reaction mechanisms, it appears that this compound has not yet been a subject of such detailed in silico analysis. General searches for computational studies on quinoline and aminoquinoline derivatives revealed research on aspects like molecular docking for biological targets, but specific mechanistic investigations concerning the acetic acid substituent at the 7-position of a 2-aminoquinoline (B145021) core are absent from the current body of scientific literature.

Therefore, the creation of a detailed article focusing on the theoretical and computational chemistry studies of this compound, as specified by the requested outline, is not possible at this time due to the lack of available research data.

Derivatization Strategies for Analytical and Research Applications

Chemical Modification of the Carboxylic Acid Functionality

The carboxylic acid group is a prime target for chemical modification to improve the molecule's performance in chromatographic separations and to create derivatives for specific research purposes.

Esterification for Enhanced Chromatographic Separation and Detection

Esterification of the carboxylic acid moiety of 2-(2-Aminoquinolin-7-yl)acetic acid can significantly improve its chromatographic behavior and detection sensitivity, particularly in reverse-phase high-performance liquid chromatography (HPLC). The conversion of the polar carboxylic acid to a less polar ester group can lead to better retention on nonpolar stationary phases and improved peak shape.

For instance, derivatization of carboxylic acids to form esters can enhance their detectability in liquid chromatography-mass spectrometry (LC-MS). mdpi.comnih.govresearchgate.net This is because the resulting ester derivatives often exhibit better ionization efficiency in the mass spectrometer's source. sci-hub.se A study on the derivatization of various carboxylic acids using 2-hydrazinoquinoline (B107646) (HQ) demonstrated that the resulting derivatives showed prolonged retention in reversed-phase LC systems. mdpi.com Although not specifically on this compound, this principle is broadly applicable.

The choice of alcohol for esterification can be tailored to introduce specific properties. For example, using a fluorescent alcohol could create a highly sensitive derivative for fluorescence-based detection methods.

Formation of Amide Linkages for Specific Research Objectives

The carboxylic acid group of this compound can be coupled with a wide array of primary and secondary amines to form amide linkages. This strategy is a cornerstone in medicinal chemistry and chemical biology for generating libraries of compounds for screening and for synthesizing molecules with targeted biological activities. researchgate.net

The formation of amides typically involves the activation of the carboxylic acid using a coupling reagent. fishersci.co.uknih.gov Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve reaction rates and minimize side reactions. fishersci.co.uknih.govresearchgate.net The choice of amine component is vast, allowing for the introduction of diverse chemical functionalities and structural motifs. This versatility enables the exploration of structure-activity relationships and the optimization of properties like potency, selectivity, and pharmacokinetic profiles. For example, coupling with chiral amines can be used to create diastereomeric derivatives for chiral separations or to probe stereospecific interactions with biological targets. researchgate.net

The synthesis of amide derivatives from electron-deficient amines can be challenging, but protocols using a combination of EDC, DMAP, and a catalytic amount of HOBt have been shown to be effective. nih.gov This approach allows for the creation of a broad range of functionalized amide derivatives.

Derivatization Reagents for High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

For sensitive and selective analysis by HPLC-MS/MS, derivatization of the carboxylic acid group is often employed to enhance ionization efficiency and improve chromatographic retention. Chemical derivatization can convert the analyte into a form that is more amenable to mass spectrometric detection, particularly in the positive ion mode. sci-hub.senih.gov

Several reagents have been developed for this purpose. For example, 2-picolylamine (PA) and 2-hydrazinopyridine (B147025) (HP) have been used to derivatize carboxylic acids, resulting in derivatives that are highly responsive in electrospray ionization-mass spectrometry (ESI-MS). nih.gov Another approach involves using reagents that introduce a permanently charged group, thereby increasing the MS signal.

The use of 2-hydrazinoquinoline (HQ) as a derivatization agent for carboxylic acids in LC-MS analysis has been explored. mdpi.comnih.govresearchgate.net The resulting hydrazide derivatives exhibit improved retention in reversed-phase chromatography and can be readily detected by mass spectrometry. mdpi.comnih.gov This method has been successfully applied to the analysis of various carboxylic acids in biological samples. nih.govresearchgate.netnih.gov

Table 1: Common Derivatization Reagents for Carboxylic Acids in HPLC-MS/MS

ReagentAbbreviationFunctional Group TargetedDetection Enhancement
2-PicolylaminePACarboxylic AcidEnhanced ESI-MS response (positive ion mode)
2-HydrazinopyridineHPCarboxylic AcidEnhanced ESI-MS response (positive ion mode)
2-HydrazinoquinolineHQCarboxylic AcidImproved chromatographic retention and MS detection
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCCarboxylic Acid (activator)Facilitates amide/ester formation for improved properties

Chemical Modification of the Amino Group

The primary amino group on the quinoline (B57606) ring provides another handle for chemical modification, allowing for the synthesis of a diverse range of derivatives.

Acylation Reactions (e.g., Acetylation)

The amino group of this compound can readily undergo acylation reactions with acylating agents such as acid chlorides, acid anhydrides, or carboxylic acids activated with coupling reagents. researchgate.net Acetylation, the introduction of an acetyl group, is a common modification that can alter the electronic properties and hydrogen bonding capacity of the amino group.

The selective acylation of aminoquinolines can sometimes be challenging when other reactive functional groups are present. However, by carefully choosing reaction conditions, selective N-acylation can be achieved. For instance, in a study on 2-amino-8-quinolinol, selective N-acylation was achieved by treating the anionic nucleophile with less reactive acyl imidazolides or esters. researchgate.net This highlights the importance of reagent and condition selection in directing the site of modification.

Imine (Schiff Base) Formation for Structural Diversification

The primary amino group of this compound can react with aldehydes or ketones to form imines, also known as Schiff bases. nih.govjocpr.com This condensation reaction is typically catalyzed by acid and involves the formation of a hemiaminal intermediate followed by dehydration. jocpr.com

Schiff base formation is a versatile method for introducing a wide variety of structural motifs onto the aminoquinoline scaffold. The properties of the resulting imine can be tuned by varying the carbonyl component. This strategy has been widely used to synthesize compounds with diverse biological activities. nih.gov The formation of Schiff bases can also be a key step in the synthesis of more complex heterocyclic systems.

Derivatization Reagents for Liquid Chromatography (e.g., O-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC), 6-aminoquinoloyl-N-hydroxysuccinidimyl carbamate)

For quantitative analysis by High-Performance Liquid Chromatography (HPLC), derivatization is often essential to introduce a fluorescent or UV-active tag, thereby enhancing detection sensitivity. sielc.com The primary amino group on the quinoline ring of this compound is the principal target for these reagents.

O-phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. nih.gov This reaction is specific for primary amines, and since this compound contains a primary amino group, it is an excellent candidate for OPA derivatization. google.com The resulting derivative can be detected with high sensitivity using a fluorescence detector. However, OPA does not react with secondary amines, a limitation that is not pertinent to this specific compound unless it is in a mixture with secondary amine-containing molecules. nih.govgoogle.com

9-fluorenylmethyl chloroformate (FMOC): FMOC is another widely used reagent that reacts with both primary and secondary amines to form stable, fluorescent adducts. google.com The reaction of FMOC with the amino group of this compound would yield a highly fluorescent derivative, suitable for sensitive detection. A drawback of FMOC is that its hydrolysis by-product is also fluorescent, which can potentially interfere with the analysis if not properly separated chromatographically.

6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): AQC, commercially known as AccQ-Tag™, reacts with primary and secondary amino acids to produce stable, fluorescent derivatives that are also UV-active. acs.org The derivatives formed are highly stable, and the reaction is reproducible. acs.orgresearchgate.net Derivatization of this compound with AQC would attach the 6-aminoquinolyl moiety, facilitating highly sensitive fluorescence detection. acs.org

Table 1: Comparison of Common Derivatization Reagents for HPLC Analysis

Reagent Target Functional Group Key Advantage Potential Limitation Detection Method
O-phthalaldehyde (OPA) Primary Amines Fast reaction, high sensitivity Derivatives can be unstable Fluorescence
9-fluorenylmethyl chloroformate (FMOC) Primary & Secondary Amines Forms stable derivatives Hydrolysis by-product is fluorescent Fluorescence, UV
6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (AQC) Primary & Secondary Amines Stable derivatives, minimal by-product interference Reagent can hydrolyze Fluorescence, UV

Strategies for Incorporating Reporter Groups or Probes

Beyond simple detection for quantification, incorporating reporter groups or probes can enable the study of a molecule's interactions, localization, or its incorporation into larger systems. For this compound, this can be achieved by modifying its structure to include moieties suitable for specific applications, such as bioorthogonal chemistry or fluorescence resonance energy transfer (FRET).

Strategies often involve creating analogues of the target molecule that contain a "handle" for further reaction. Common handles include azides and alkynes, which can undergo highly specific bioorthogonal "click" chemistry reactions. chemicalbook.com For instance, an analogue of this compound could be synthesized to include an azide (B81097) or alkyne group. This modified compound could then be introduced into a biological system. After incorporation, a separate probe containing the complementary reactive group (an alkyne for an azide, or an azide for an alkyne) and a reporter (e.g., a fluorophore or biotin) can be added, leading to specific labeling. nih.gov

Another strategy involves the direct attachment of a probe to either the amino or carboxylic acid functional group, provided the modification does not interfere with the molecule's intended function. For example, a fluorescent dye containing an N-hydroxysuccinimide (NHS) ester could be reacted with the primary amine of this compound to form a stable amide linkage, directly creating a fluorescent probe. nih.gov The quinoline structure itself can be a scaffold for fluorescent probes, and modifications can tune its photophysical properties for specific sensing applications, such as pH monitoring. nih.gov

Table 2: Illustrative Strategies for Reporter Group Incorporation

Strategy Modification to Target Molecule Reporter Group Reaction Type Application Example
Bioorthogonal Labeling Introduction of an azide or alkyne handle Fluorophore or Biotin with complementary group Click Chemistry (e.g., CuAAC, SPAAC) Tracking the molecule in a complex biological system
Direct Conjugation None (direct reaction on existing functional group) Fluorophore with NHS-ester or carbodiimide (B86325) chemistry Amide bond formation Creating a fluorescent analogue for imaging
Scaffold Modification Synthesis of a new quinoline derivative Integrated fluorogenic structure Multi-step organic synthesis Development of a sensor for specific analytes (e.g., pH, metal ions)

Stereoselective Derivatization Approaches for Chiral Analysis

The acetic acid side chain of this compound creates a chiral center at the alpha-carbon. Distinguishing between the enantiomers (R and S forms) is critical in many biological and pharmaceutical contexts. Chiral analysis is often performed by converting the enantiomers into diastereomers using a chiral derivatizing agent (CDA). These resulting diastereomers have different physical properties and can be separated using standard non-chiral chromatography. researchgate.netresearchgate.net

A widely used CDA is Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA). researchgate.netresearchgate.net FDAA reacts with the primary amino group of the enantiomeric mixture of this compound. Since FDAA is enantiomerically pure (L-form), it forms two different diastereomers: L-FDAA-D-amino acid and L-FDAA-L-amino acid. These diastereomers can then be separated by reversed-phase HPLC.

Other chiral derivatizing agents include:

2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC): Reacts with amines to form diastereomeric thioureas. researchgate.net

(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE): Forms diastereomeric carbamates. researchgate.net

OPA with chiral thiols: Using a chiral thiol like N-isobutyryl-L-cysteine (IBLC) with OPA results in the formation of diastereomeric isoindoles that can be separated chromatographically. researchgate.net

The choice of CDA depends on the specific amino acid and the analytical requirements, as different agents provide varying degrees of separation and sensitivity. researchgate.net For quinoline-based structures, specific chiral reagents have also been developed, sometimes using a chiral amino acid like L-proline as part of the reagent itself to derivatize a target molecule for enantioseparation by RP-HPLC.

Table 3: Common Chiral Derivatizing Agents (CDAs) for Amino Group

Chiral Derivatizing Agent (CDA) Abbreviation Resulting Diastereomer Principle of Separation
Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide FDAA (Marfey's Reagent) Diastereomeric Alaninamide Adducts Different retention times on a non-chiral stationary phase
2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate GITC Diastereomeric Thioureas Different retention times on a non-chiral stationary phase
O-phthalaldehyde with N-isobutyryl-L-cysteine OPA/IBLC Diastereomeric Isoindoles Different retention times on a non-chiral stationary phase
(S)-Naproxen chloride S-NAP Diastereomeric Amides Different retention times on a non-chiral stationary phase

Advanced Research Applications of the 2 2 Aminoquinolin 7 Yl Acetic Acid Scaffold

Quinoline (B57606) Derivatives as Tunable Ligands in Coordination Chemistry

The nitrogen atom in the quinoline ring and the amino and carboxylic acid groups of 2-(2-Aminoquinolin-7-yl)acetic acid provide excellent coordination sites for metal ions. This has led to the extensive use of quinoline derivatives as tunable ligands in coordination chemistry. rsc.orgrsc.org The electronic and steric properties of these ligands can be precisely adjusted by introducing various substituents onto the quinoline core.

The coordination of quinoline-based ligands to metal centers can result in complexes with interesting geometries and electronic structures. scirp.org For instance, the reaction of tri(quinolin-8-yl)-λ³-stibane (SbQ₃) and di(quinolin-8-yl)-phenyl-λ³-stibane (SbQ₂Ph) with PtCl₂ leads to the formation of Pt(II)-Sb(III) complexes. acs.org These complexes exhibit L-type coordination, where the quinoline side arms act as donor ligands. acs.org Such complexes are valuable for studying metal-ligand interactions and have potential applications in catalysis and materials science.

The tunability of quinoline ligands also allows for the control of supramolecular assembly. rsc.org For example, the presence of a pyrazolyl ring on a quinoline scaffold can lead to C-H···π interactions, which drive the formation of dimers and higher-order architectures. rsc.org A Cambridge Structural Database search revealed that π–π stacking interactions are common in metal complexes of functionalized quinoline-based ligands, occurring in 69% of cases. rsc.org

LigandMetal IonResulting ComplexKey Features
tri(quinolin-8-yl)-λ³-stibane (SbQ₃)Pt(II)(SbQ₃)PtCl₂L-type coordination of quinoline arms acs.org
di(quinolin-8-yl)-phenyl-λ³-stibane (SbQ₂Ph)Pt(II)(SbQ₂Ph)PtCl₂L-type coordination of quinoline arms acs.org
8-sulfonyl-(1-pyrazolyl)-quinolineAg(I)(C₉H₆N–SO₂-pz)₂AgO₃SCF₃Supramolecular association via π–π stacking rsc.org
2-acetyl-3-amino-1,4-naphthoquinoneCo(II), Ni(II), Cu(II)Metal chelatesOctahedral geometry scirp.org

Application in Materials Science (e.g., Luminescent Materials, Polymer Chemistry)

Quinoline derivatives have garnered significant attention in materials science due to their unique photophysical properties. nih.gov Their electron-donating and accepting capabilities, coupled with intense π–π* transitions, make them suitable for developing fluorescent probes and luminescent materials. nih.gov The fluorescence properties, including quantum yield, absorption/emission wavelengths, and Stokes shift, can be fine-tuned through chemical modifications. nih.gov For instance, certain quinoline derivatives have been developed as effective fluorescent sensors for detecting metal ions like Zn²⁺. nih.gov

In polymer chemistry, the incorporation of quinoline moieties into polymer backbones can impart desirable properties to the resulting materials. tubitak.gov.trnih.govasianpubs.org Polymeric systems containing quinoline can be designed for applications such as drug delivery, where the release of a pharmacologically active residue is controlled. tandfonline.com For example, a novel acrylate (B77674) monomer based on a quinoline-chalcone has been synthesized and polymerized to create materials with antimicrobial activity and controlled drug release profiles. nih.govtandfonline.com Furthermore, polymer-supported quinoline synthesis methodologies are being explored to create more efficient and sustainable chemical processes. tubitak.gov.trasianpubs.org

Polymer SystemMonomersKey PropertiesPotential Application
Poly(CPA-co-AA)1-(4-(7-chloroquinolin-4-ylamino)phenyl) acrylate (CPA), Acrylic acid (AA)Antimicrobial activity, pH and temperature-dependent drug release nih.govDrug delivery systems
Poly(CPA-co-HEA)1-(4-(7-chloroquinolin-4-ylamino)phenyl) acrylate (CPA), Hydroxyethylacrylate (HEA)Antimicrobial activity, controlled drug release nih.govDrug delivery systems
Poly(itaconic anhydride-co-vinyl caprolactam) (PIVC)Itaconic anhydride, Vinyl caprolactamAggregation-enhanced emission, orange-red luminescence rsc.orgLuminescent materials
Poly(itaconic anhydride-co-vinyl pyrrolidone) (PIVP)Itaconic anhydride, Vinyl pyrrolidoneAggregation-induced emission, bright white emission rsc.orgLuminescent materials

Development of Chemical Probes and Tools for Molecular Biology Research

The inherent fluorescence of many quinoline derivatives makes them ideal candidates for the development of chemical probes for molecular biology research. nih.gov These probes can be designed to selectively bind to specific biomolecules or to report on changes in their local environment. For example, 7-(diethylamino)quinolin-2(1H)-one derivatives have been synthesized and their interaction with cucurbit nih.govuril has been explored for the development of indicator displacement assays. nih.gov The encapsulation of these fluorescent probes by cucurbit nih.govuril enhances their fluorescence efficiency, making them highly sensitive for molecular recognition applications. nih.gov

Phthalic acid-based chemical probes have been synthesized to study protein-protein interactions. mdpi.com These probes, when incubated with cell lysates, can capture proteins that bind to phthalic acid, allowing for their identification and the analysis of their interaction networks. mdpi.com This approach has been used to identify chaperones and other proteins that interact with phthalic acid in rat kidney cells. mdpi.com

Scaffold for the Investigation of Biological Pathways and Molecular Targets (e.g., Enzyme Inhibition Studies)

The quinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. nih.govresearchgate.netnih.govresearchgate.net This versatility makes quinoline derivatives, including this compound, valuable tools for investigating biological pathways and identifying new molecular targets. nih.govorientjchem.org

Quinoline derivatives have been extensively studied as inhibitors of various enzymes. acs.orgnih.govmdpi.com For example, they have shown inhibitory activity against key metabolic enzymes involved in diabetes, such as α-amylase, α-glucosidase, and aldose reductase. acs.org By systematically modifying the quinoline structure, researchers can develop potent and selective enzyme inhibitors, providing insights into the structure-activity relationships that govern their biological effects. acs.orgmdpi.com The study of how these compounds interact with their target enzymes helps to elucidate the mechanisms of disease and to design more effective therapeutic agents. mdpi.com

Quinoline Derivative ClassTarget Enzyme/PathwayBiological Significance
Quinoline-based hydrazonesα-amylase, α-glucosidase, aldose reductasePotential antidiabetic agents acs.org
2-amino-5-styrylacetophenonesα-glucosidase, α-amylasePotential for reducing oxidative stress and inhibiting carbohydrate-metabolizing enzymes mdpi.com
Quinoline derivativesc-Met, VEGF, and EGF receptorsInhibition of carcinogenic pathways nih.gov
Quinoline-pyrimidine hybridsHIV Reverse TranscriptasePotential anti-HIV agents nih.gov

Design of Agrochemicals and Bioactive Compounds for Environmental Applications (e.g., Herbicides, Pesticides)

The biological activity of quinoline derivatives extends to the field of agriculture, where they are being investigated for the development of new pesticides and herbicides. scinito.ainih.govnih.govingentaconnect.comresearchgate.net The quinoline scaffold offers a platform for creating molecules with potent activity against a range of agricultural pests and pathogens. acs.orgresearchgate.net

Recent research has focused on the discovery of new fungicides based on the quinoline structure. nih.govacs.org By introducing different substituents to the quinoline ring, it is possible to modulate the compound's activity against various plant pathogens. acs.org Furthermore, some quinoline derivatives have been patented as herbicide antidotes, demonstrating their potential to improve the safety and efficacy of existing agrochemical products. google.com The development of quinoline-based agrochemicals provides an opportunity to create innovative solutions for crop protection and to replace older, less environmentally friendly pesticides. acs.org

Application AreaTarget Organism/ProcessExample Compound/Class
FungicidesPlant pathogenic fungiVarious substituted quinolines nih.govacs.org
InsecticidesSpodoptera littoralis, Aphis gossypiiFused pyrazole (B372694) quinolinone hybrids scinito.ai
HerbicidesWeedsQuinoline derivatives nih.gov
Herbicide AntidotesCrop protectionPatented quinoline derivatives google.com

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(2-Aminoquinolin-7-yl)acetic acid to improve yield and purity?

  • Methodological Answer : Synthesis optimization can involve adjusting reaction conditions such as temperature control (e.g., cooling to 0–5°C during critical steps), catalyst selection (e.g., NaBr and TEMPO for controlled oxidation), and purification techniques like recrystallization or column chromatography. For example, TEMPO (2,2,6,6-tetramethylpiperidine oxide) is effective in stabilizing intermediates during oxidation, reducing side reactions . Monitoring reaction progress via HPLC or TLC ensures intermediate purity before proceeding to subsequent steps.

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying molecular structure, particularly 1H^1H- and 13C^{13}C-NMR to confirm the quinoline ring substitution pattern and acetic acid sidechain. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography resolves stereochemical ambiguities. For example, crystallographic analysis of analogous compounds (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid) reveals substituent effects on bond angles and hydrogen-bonding motifs, which can guide interpretations for the target compound .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural refinement of this compound?

  • Methodological Answer : Utilize refinement software like SHELXL to iteratively adjust parameters such as thermal displacement factors and occupancy rates. Cross-validate results with complementary techniques like powder XRD or electron diffraction. For instance, SHELXL’s robust handling of high-resolution or twinned data is critical for resolving ambiguities in hydrogen-bonding networks or disordered solvent molecules . Additionally, comparing experimental data with computational models (e.g., density functional theory) identifies discrepancies caused by dynamic effects.

Q. What strategies mitigate electronic effects of substituents on the quinoline ring during spectroscopic analysis?

  • Methodological Answer : Electron-withdrawing groups (e.g., bromine) and electron-donating groups (e.g., methoxy) alter NMR chemical shifts and coupling constants. For example, in 2-(3-Bromo-4-methoxyphenyl)acetic acid, the bromine substituent increases C–C–C bond angles to 121.5°, while methoxy groups maintain near-planar geometry with the aromatic ring . To disentangle these effects, use deuterated solvents to minimize signal overlap and employ 2D NMR techniques (e.g., COSY, NOESY) to assign peaks accurately.

Q. How do hydrogen-bonding networks influence the stability and crystallinity of this compound?

  • Methodological Answer : Centrosymmetric hydrogen-bonded dimers, as observed in structurally related compounds like 2-(3-Bromo-4-methoxyphenyl)acetic acid, stabilize the crystal lattice via R22(8)R_2^2(8) motifs . To study these networks, perform temperature-dependent crystallography to assess thermal stability and solvent-dependent crystallization trials (e.g., using acetone/water mixtures) to explore polymorphism. Computational tools like Mercury (CCDC) can visualize and quantify intermolecular interactions.

Q. What experimental design considerations are critical for pharmacological activity studies of this compound?

  • Methodological Answer : Prioritize in vitro assays (e.g., enzyme inhibition or cytotoxicity screens) to establish baseline activity. For example, anthraquinone-2-carboxylic acid derivatives are evaluated for anticancer activity via mitochondrial disruption assays . Use structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., halogenation or methylation) to identify key pharmacophores. Validate findings with in vivo models, ensuring proper pharmacokinetic profiling (e.g., bioavailability and metabolite analysis).

Data Analysis and Validation

Q. How should researchers address discrepancies between theoretical and experimental spectral data?

  • Methodological Answer : Cross-validate experimental NMR/MS data with computational predictions using software like Gaussian or ACD/Labs. For crystallographic mismatches, re-examine data collection parameters (e.g., radiation wavelength or crystal quality) and refine models with alternative space groups. For example, SHELXL’s dual-space algorithm improves phase determination in cases of weak diffraction .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in synthetic yield?

  • Methodological Answer : Apply Design of Experiments (DoE) methodologies, such as factorial design, to identify critical variables (e.g., reaction time, solvent ratio). Use ANOVA to quantify the significance of each factor. For example, optimizing TEMPO catalyst loading in analogous syntheses reduced byproduct formation by 15% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.